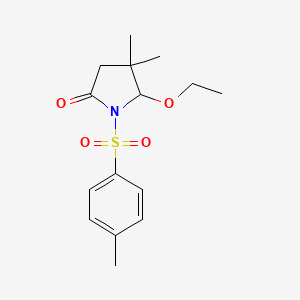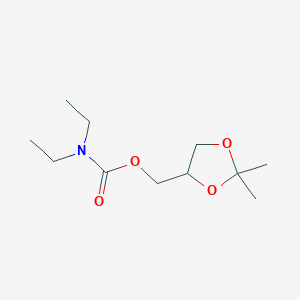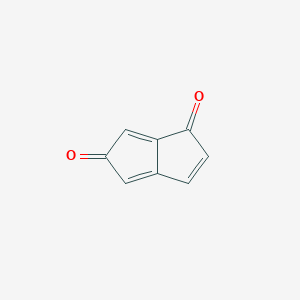
Pentalene-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentalene-1,5-dione is a fascinating compound that has garnered significant interest in the scientific community due to its unique structure and properties. It is a derivative of pentalene, a polycyclic hydrocarbon composed of two fused cyclopentadiene rings. This compound is characterized by the presence of two ketone groups at the 1 and 5 positions of the pentalene ring system. This compound is known for its antiaromatic nature, which contributes to its high reactivity and unique chemical behavior .
Méthodes De Préparation
The synthesis of pentalene-1,5-dione involves several steps and can be achieved through various synthetic routes. One common method involves the oxidation of pentalene derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically require an acidic medium and elevated temperatures to facilitate the oxidation process .
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to promote the oxidation of pentalene derivatives under milder conditions, reducing the need for harsh reagents and extreme reaction conditions .
Analyse Des Réactions Chimiques
Pentalene-1,5-dione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be further oxidized to form pentalenoquinones, which are quinone derivatives of pentalene.
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
Pentalene-1,5-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents.
Materials Science: this compound and its derivatives are also explored for their potential use in materials science.
Mécanisme D'action
The mechanism of action of pentalene-1,5-dione involves its interaction with various molecular targets and pathways. Due to its antiaromatic nature, this compound can participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form reactive intermediates allows it to interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with biological molecules .
Comparaison Avec Des Composés Similaires
Pentalene-1,5-dione can be compared with other similar compounds, such as pentalenoquinones and dibenzopentalenes.
Propriétés
Numéro CAS |
395640-72-9 |
|---|---|
Formule moléculaire |
C8H4O2 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
pentalene-1,5-dione |
InChI |
InChI=1S/C8H4O2/c9-6-3-5-1-2-8(10)7(5)4-6/h1-4H |
Clé InChI |
AWXVRYCGEZPDSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C2=CC(=O)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


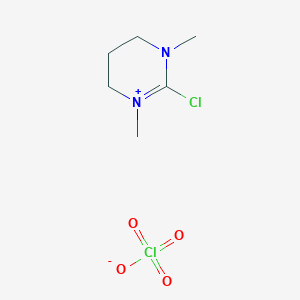

![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)

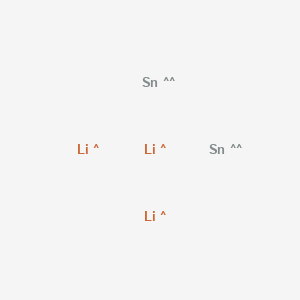

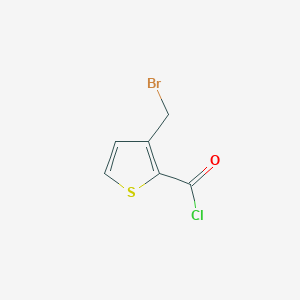
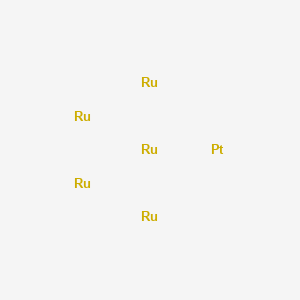
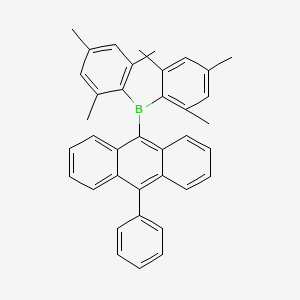

![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
